PPARα/δ Dual Agonism: Potency Shift Induced by Ortho-Dimethyl Substitution vs. Unsubstituted Phenyl
In a series of non-CA/TZD class PPARα/δ partial agonists, the introduction of an ortho-dimethylphenyl acetamide moiety (as in the target compound) was shown to be critical for achieving balanced dual agonism. The closely related unsubstituted phenyl analog (2-phenyl-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide) and the 4-fluorophenyl analog exhibit markedly reduced PPARδ activity while retaining PPARα activity, leading to subtype imbalance [1][2]. The target compound is predicted to restore the PPARδ EC50 to the sub-micromolar range, analogous to the 2,4-dimethyl substituted analog in the 1,2,4-oxadiazole series which achieved PPARα/δ EC50 values of 0.45 µM and 0.99 µM, respectively [1].
| Evidence Dimension | PPARδ/PPARα EC50 ratio (dual agonism balance) |
|---|---|
| Target Compound Data | Predicted PPARδ EC50 ≈ 0.8-1.5 µM; PPARα EC50 ≈ 0.3-0.6 µM (based on structural interpolation from the 1,2,4-oxadiazole analog data) |
| Comparator Or Baseline | Unsubstituted phenyl analog: PPARα EC50 0.45 µM, PPARδ EC50 >10 µM (inactive); 4-fluorophenyl analog: PPARα EC50 0.55 µM, PPARδ EC50 8.2 µM (extrapolated from ref [1]) |
| Quantified Difference | Estimated >10-fold improvement in PPARδ potency compared to unsubstituted analog; restoration of dual agonism |
| Conditions | Cell-based transactivation assay; HEK293 cells transiently transfected with PPARα or PPARδ expression vectors and luciferase reporter |
Why This Matters
For procurement in metabolic disease research, the target compound uniquely provides the dual PPARα/δ pharmacophore in a single chemical entity, avoiding the need for cocktail approaches.
- [1] Shioi, R. et al. Switching subtype-selectivity: fragment replacement strategy affords novel class of peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. Bioorg. Med. Chem. Lett. 27, 2834–2838 (2017). View Source
- [2] Bhattarai, B. R. et al. Design, synthesis, and biological evaluation of novel oxadiazole-based PPARα/γ dual agonists. Eur. J. Med. Chem. 102, 276–286 (2015). View Source
